molecular formula C9H14 B13475634 2-Methylidenespiro[3.4]octane

2-Methylidenespiro[3.4]octane

Cat. No.: B13475634
M. Wt: 122.21 g/mol
InChI Key: AJJWHAHRFYVKPH-UHFFFAOYSA-N
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Description

2-Methylidenespiro[3.4]octane is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is of significant interest in organic chemistry due to its three-dimensional structure, which can enhance the physicochemical properties of molecules, such as lipophilicity, aqueous solubility, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidenespiro[3.4]octane typically involves the annulation of cyclopentane and four-membered rings. One common approach is the annulation of the cyclopentane ring using readily available starting materials and conventional chemical transformations . Another method involves the annulation of the four-membered ring, which also employs conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve the use of stereoselective synthetic strategies to form new chemical entities in a stereoselective manner .

Chemical Reactions Analysis

Types of Reactions: 2-Methylidenespiro[3.4]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique spirocyclic structure, which provides well-defined exit vectors for substituents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions may produce spirocyclic alcohols .

Scientific Research Applications

2-Methylidenespiro[3.4]octane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a scaffold for drug discovery . In biology, it can be used to study the effects of spirocyclic structures on biological systems. In industry, it can be used to improve the properties of materials and as a precursor for the synthesis of other valuable compounds .

Comparison with Similar Compounds

2-Methylidenespiro[3.4]octane can be compared with other spirocyclic compounds such as 2-azaspiro[3.4]octane and spirocyclic oxindoles . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, 2-azaspiro[3.4]octane contains a nitrogen atom in the spirocyclic ring, which can influence its reactivity and biological activity . Spirocyclic oxindoles, on the other hand, are known for their applications in medicinal chemistry and drug discovery .

Conclusion

This compound is a versatile and valuable compound in organic chemistry, with a wide range of applications in scientific research, medicine, and industry. Its unique spirocyclic structure provides distinct advantages in terms of physicochemical properties and reactivity, making it a valuable building block for the synthesis of complex molecules and the development of new pharmaceuticals.

Properties

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

2-methylidenespiro[3.4]octane

InChI

InChI=1S/C9H14/c1-8-6-9(7-8)4-2-3-5-9/h1-7H2

InChI Key

AJJWHAHRFYVKPH-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(C1)CCCC2

Origin of Product

United States

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